molecular formula C12H11BrClNO B8231896 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone

3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone

Cat. No.: B8231896
M. Wt: 300.58 g/mol
InChI Key: QFIHDHDJZRLMIW-UHFFFAOYSA-N
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Description

3-Azabicyclo[310]hexan-3-yl(4-bromo-3-chlorophenyl)methanone is a complex organic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may leverage scalable cyclopropanation reactions, often using palladium-catalyzed processes due to their efficiency and high yield . The choice of catalyst and reaction conditions can be optimized to ensure the desired diastereoselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions, often employing hydrogenation catalysts such as palladium on carbon, can be used to reduce double bonds or other reducible groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions are common, where halogen atoms (like bromine or chlorine) are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium iodide in acetone, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In organic chemistry, 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential biological activity .

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly in the design of drugs targeting neurological disorders and cancer. Its ability to interact with biological targets makes it a valuable scaffold for drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and structural features enable the production of compounds with specific desired properties.

Mechanism of Action

The mechanism by which 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for a high degree of specificity in binding, which can modulate the activity of these targets and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane: A simpler analog without the substituted phenyl group.

    4-Bromo-3-chlorophenyl derivatives: Compounds featuring the same phenyl substitution pattern but different core structures.

Uniqueness

What sets 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone apart is its combination of a bicyclic nitrogen-containing ring with a substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClNO/c13-10-2-1-7(4-11(10)14)12(16)15-5-8-3-9(8)6-15/h1-2,4,8-9H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIHDHDJZRLMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)C(=O)C3=CC(=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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